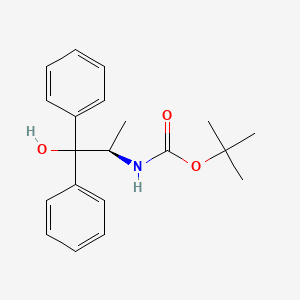
beta-Tyvelose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Tyvelose: is a rare sugar, specifically a 3,6-dideoxy-D-arabino-hexopyranose. It is a monosaccharide that is part of the hexose family, characterized by its six-carbon structure. This compound is notable for its presence in the glycan antigens of certain parasites, such as Trichinella spiralis, where it forms unique epitopes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Tyvelose typically involves the conversion of cytidine diphosphate D-glucose (CDP-D-glucose) to CDP-tyvelose. This process is catalyzed by the enzyme CDP-D-glucose oxidoreductase, which requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The reaction sequence includes the formation of intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the biosynthesis in bacterial systems, particularly in Salmonella species, has been studied extensively. The conversion of CDP-D-glucose to CDP-tyvelose in these bacteria involves a series of enzymatic steps that are well-characterized .
化学反応の分析
Types of Reactions: Beta-Tyvelose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted analogs .
科学的研究の応用
Beta-Tyvelose has several scientific research applications:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: Plays a role in the study of glycan structures and their functions in biological systems.
Industry: Utilized in the production of specialized glycan structures for research and development purposes.
作用機序
The mechanism of action of beta-Tyvelose involves its incorporation into glycan structures, where it forms unique epitopes that can be recognized by specific antibodies. This property is particularly significant in the immune response to parasitic infections, where this compound-containing glycans can act as immunodominant antigens . The molecular targets and pathways involved include the glycosylation pathways in which this compound is added to glycan chains .
類似化合物との比較
- CDP-D-paratose
- CDP-D-abequose
- CDP-D-ascarylose
Comparison: Beta-Tyvelose is unique among these compounds due to its specific structure and the presence of a 3,6-dideoxy configuration. This structural uniqueness allows it to form distinct epitopes that are not found in other similar compounds . Additionally, the enzymatic pathways for its synthesis and incorporation into glycans are distinct, further highlighting its uniqueness .
特性
CAS番号 |
147129-67-7 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC名 |
6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3 |
InChIキー |
KYPWIZMAJMNPMJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

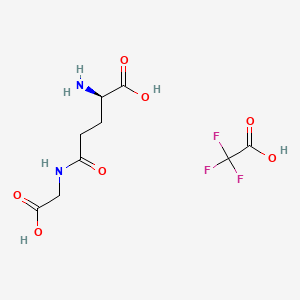
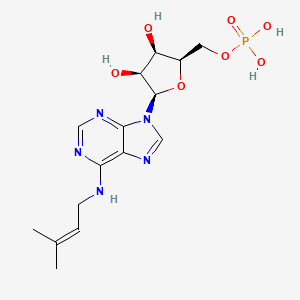

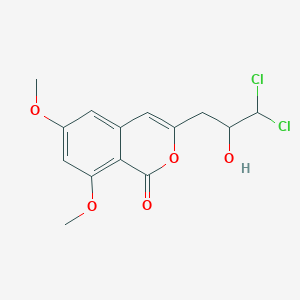
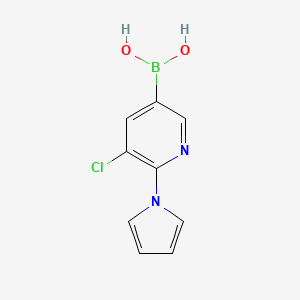
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
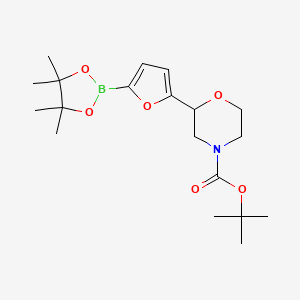
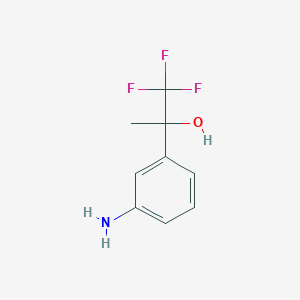
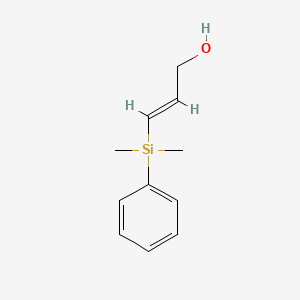
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

